2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Description
Systematic Nomenclature and Structural Identification
This compound possesses the Chemical Abstracts Service registry number 860651-18-9 and exhibits a molecular formula of C9H5F3N2O with a molecular weight of 214.146 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as ethanone, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl). Alternative naming systems refer to this compound as 2,2,2-trifluoro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one, emphasizing the ketone functionality attached to the heterocyclic framework.
The molecular structure contains a bicyclic pyrrolopyridine core system with a trifluoroacetyl substituent at the 3-position of the pyrrole ring. The Simplified Molecular Input Line Entry System representation is FC(C(=O)C1=CNC2=NC=CC=C21)(F)F, which clearly illustrates the connectivity between the trifluoromethyl ketone and the fused heterocyclic system. The International Chemical Identifier string FWZGJOLNEDZEEC-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.
The compound exists as a crystalline solid under standard conditions and requires storage at temperatures between 2-8 degrees Celsius to maintain chemical stability. Commercial sources typically provide this material at 95% purity, indicating its availability for research applications despite the specialized synthetic requirements. The presence of three fluorine atoms in the trifluoroacetyl group significantly influences the compound's physical and chemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
Historical Context of Pyrrolopyridine-Based Trifluoromethyl Ketones
The development of pyrrolopyridine-based trifluoromethyl ketones emerged from the intersection of two significant areas in organic chemistry: the synthesis of nitrogen-containing heterocycles and the incorporation of fluorine-containing functional groups into organic molecules. Historical investigations into trifluoromethylation began with Frédéric Swarts in 1892, who developed early synthetic methods based on antimony fluoride for introducing trifluoromethyl groups into organic compounds. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes and copper, which was subsequently adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations.
The specific synthesis of pyrrolopyridine derivatives containing trifluoroacetyl groups has been extensively studied through formal [4+1] cyclization reactions. Recent investigations by Ivonin and colleagues have demonstrated a scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines using trifluoroacetic anhydride. This methodology represents a significant advancement in the field, as it provides a metal-free approach to these important heterocyclic frameworks. The reaction mechanism involves the formation of trifluoroacetylated pyridinium salts as key intermediates, followed by cyclization to generate the desired pyrrolopyridine products.
The historical development of trifluoromethyl ketones as pharmaceutical intermediates has been driven by their unique properties, including enhanced metabolic stability and improved bioavailability. Trifluoromethyl ketones have found applications in the development of numerous pharmaceutical compounds, with several notable examples including fluoxetine, mefloquine, and celecoxib containing trifluoromethyl groups. The incorporation of these functional groups into heterocyclic scaffolds like pyrrolopyridines represents a natural evolution in medicinal chemistry, combining the biological activity associated with nitrogen heterocycles with the beneficial properties imparted by fluorine substitution.
Modern synthetic approaches to pyrrolopyridine-based trifluoromethyl ketones have benefited from advances in fluorinating reagents and methodologies. The introduction of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984, followed by its activation by fluoride ions as reported by Prakash and Olah in 1989, provided new avenues for nucleophilic trifluoromethylation reactions. These developments have enabled more efficient and selective syntheses of complex fluorinated heterocycles, including compounds like this compound.
Significance of Fluorinated Heterocycles in Modern Organic Chemistry
Fluorinated heterocycles represent a cornerstone of modern pharmaceutical and agrochemical research, with more than 20% of currently marketed medications containing fluorine atoms. The incorporation of fluorine into heterocyclic frameworks, particularly nitrogen-containing systems like pyrrolopyridines, produces compounds with dramatically altered physical and chemical properties compared to their non-fluorinated counterparts. The highly polarized carbon-fluorine bond, with a bond energy of approximately 485 kilojoules per mole, imparts unique characteristics including increased lipophilicity, enhanced metabolic stability, and modified hydrogen bonding patterns.
The stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to significant changes in molecular stability and reactivity. Research by De Kimpe and colleagues on mono- and difluoroaziridines has demonstrated that fluorine substitution dramatically increases the susceptibility of normally stable aziridine rings to nucleophilic hydrolysis. These effects extend to larger ring systems, where fluorination can influence conformational behavior through charge-dipole interactions between carbon-fluorine bonds and positively charged nitrogen atoms.
Contemporary research has identified several key areas where fluorinated heterocycles demonstrate particular significance. In medicinal chemistry, compounds containing pyrrolopyridine scaffolds with fluorine substitution have shown promise as kinase inhibitors and therapeutic agents for various diseases. The pyrrolo[3,4-c]pyridine framework, closely related to the pyrrolo[2,3-b]pyridine system found in this compound, has demonstrated biological activities including antimycobacterial, antiviral, and anticancer properties.
The synthetic methodology for accessing fluorinated heterocycles has evolved significantly, with modern approaches emphasizing stereoselective fluorination techniques and novel fluorinating reagents. The development of scalable synthetic routes to compounds like this compound through formal [4+1] cyclization reactions represents a significant advancement in this field. These methodologies enable the preparation of complex fluorinated heterocycles without the need for expensive metal catalysts or harsh reaction conditions.
Current research trends in fluorinated heterocycle chemistry focus on understanding structure-activity relationships and developing new synthetic methodologies for accessing previously inaccessible fluorinated scaffolds. The unique properties of compounds like this compound, which combine multiple pharmacophoric elements within a single molecular framework, make them valuable tools for drug discovery and chemical biology applications.
| Fluorinated Heterocycle Class | Key Properties | Applications |
|---|---|---|
| Fluorinated Aziridines | Enhanced reactivity to nucleophiles | Synthetic intermediates |
| Fluorinated Pyrrolopyridines | Improved metabolic stability | Medicinal chemistry |
| Fluorinated Pyrimidines | Altered basicity | Pharmaceutical development |
| Fluorinated Indoles | Modified hydrogen bonding | Agrochemical applications |
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGJOLNEDZEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420740 | |
| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860651-18-9 | |
| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the reaction of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group of the ethanone moiety. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used to introduce methoxy groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. For instance, compounds similar to 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone have shown comparable efficacy to established anti-inflammatory drugs like Celecoxib with ED50 values indicating potent activity against COX-II inhibition .
Kinase Inhibition
The compound has been explored for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various physiological processes including sodium transport and cell proliferation. Inhibition of this kinase may provide therapeutic strategies for managing conditions such as hypertension and renal diseases . The structural characteristics of this compound enhance its binding affinity to SGK-1, making it a valuable candidate for further development.
DNA-Binding Affinity
Research has demonstrated that derivatives of this compound can significantly enhance DNA-binding affinity. This property is crucial for developing agents that can target genetic material in therapeutic contexts, such as cancer treatment. The molecular modeling studies suggest that modifications to the pyrrolo[2,3-b]pyridine scaffold can lead to improved interactions with DNA .
Case Studies
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolo[2,3-b]pyridine ring system can interact with nucleic acids and proteins, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects : The trifluoroacetyl group in the title compound increases electrophilicity compared to acetyl or halogenated analogs, favoring interactions with nucleophilic residues in enzymes.
Pyridine vs. Pyrrolopyridine Scaffolds: The pyridine-based trifluoroethanone (CAS 1356086-78-6) lacks the fused pyrrole ring, reducing planar rigidity and limiting binding to flat enzymatic pockets.
Biological Activity
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H5F3N2O
- Molar Mass : 214.14 g/mol
- CAS Number : 860651-18-9
The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific kinases. Notably, it has been shown to inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in various cellular processes including cell proliferation and survival in renal and cardiovascular diseases .
Therapeutic Applications
The compound's potential therapeutic applications are extensive and include:
- Cancer Treatment : Given its ability to inhibit SGK-1, this compound may be utilized in therapies targeting cancers where SGK-1 is implicated.
- Antibacterial Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine structures exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .
In Vitro Studies
A series of in vitro studies have demonstrated that compounds related to this compound show promising results against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Trifluoro ethanone derivative | A549 (lung cancer) | 5.0 | |
| Trifluoro ethanone derivative | HeLa (cervical cancer) | 7.5 |
These findings suggest that modifications to the pyrrolopyridine scaffold can enhance anticancer activity.
Case Studies
One notable case study involved the evaluation of a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit SGK-1 kinase activity. The study found that several compounds demonstrated potent inhibition with IC50 values in the low micromolar range. This inhibition was linked to reduced cell viability in renal cell carcinoma models .
Q & A
What are the optimized synthetic routes for 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and how do reaction conditions influence regioselectivity?
Basic Synthesis
The compound can be synthesized via SnCl₂-catalyzed multicomponent reactions, which proceed chemo- and regioselectively under mild conditions. For example, SnCl₂ facilitates atom-economic assembly of pyrrolo[2,3-b]pyridine derivatives with trifluoromethyl ketones, generating libraries of analogues in high yields .
Advanced Mechanistic Insight
Regioselectivity is influenced by steric and electronic factors of substituents on the pyrrolopyridine core. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows selective functionalization at the 3-position, as demonstrated in the synthesis of 3-aryl/heteroaryl derivatives. Reaction parameters like solvent polarity (toluene/EtOH/H₂O mixtures) and temperature (90–105°C) are critical for minimizing side reactions .
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound and its derivatives?
Basic Characterization
¹H/¹³C NMR is essential for verifying the pyrrolo[2,3-b]pyridine scaffold. Key diagnostic signals include downfield-shifted protons at δ 8.4–8.5 ppm (pyridinic H) and δ 7.1–7.6 ppm (pyrrole H), with carbonyl carbons appearing at ~190 ppm .
Advanced Structural Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the pyrrolopyridine ring and the orientation of the trifluoromethyl group. Crystallographic data (e.g., CCDC-194391) reveal intermolecular interactions (e.g., C–H···F), which influence packing and stability .
What strategies address low yields or contradictory data in halogenation reactions of the pyrrolo[2,3-b]pyridine core?
Basic Optimization
Bromination at the 5-position of the pyrrolopyridine ring can be achieved using N-bromosuccinimide (NBS) in acetone, yielding >80% purity. Contradictions in reported yields (e.g., 80–92%) may arise from residual moisture or incomplete quenching of reactive intermediates .
Advanced Troubleshooting
Competitive halogenation at the 3- vs. 5-positions is resolved by pre-protecting reactive sites. For example, TsCl-mediated protection of the pyrrole nitrogen prior to bromination ensures selectivity, as shown in the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives .
How does the trifluoromethyl group influence bioactivity, and what SAR trends are observed in related compounds?
Basic SAR
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In Decernotinib (VX-509), a related pyrrolopyridine derivative, the trifluoromethyl ketone moiety is critical for inhibiting JAK3/STAT5 pathways .
Advanced Mechanistic Studies
Comparative studies of 2,2,2-trifluoroethanone vs. non-fluorinated analogues reveal stronger hydrogen-bonding interactions with target proteins (e.g., SARS-CoV-2 spike-hACE2). Fluorine’s electronegativity modulates π-stacking and van der Waals contacts, as validated by molecular docking .
What methodologies validate the purity and stability of this compound under storage or experimental conditions?
Basic Quality Control
HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies in DMSO or aqueous buffers (pH 4–9) show <5% degradation over 72 hours at 25°C .
Advanced Degradation Analysis
LC-MS/MS identifies hydrolysis byproducts (e.g., trifluoroacetic acid) under acidic conditions. Accelerated stability testing (40°C/75% RH) combined with NMR monitors carbonyl group integrity, ensuring batch reproducibility .
How are computational methods applied to predict reactivity or optimize synthetic pathways?
Advanced Computational Modeling
Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic substitution sites. For example, Fukui indices confirm higher reactivity at the 3-position of pyrrolo[2,3-b]pyridine, guiding regioselective alkylation/arylation .
What are the challenges in scaling up synthesis while maintaining regiochemical control?
Advanced Process Chemistry
Scale-up of SnCl₂-catalyzed reactions requires strict anhydrous conditions to prevent catalyst deactivation. Continuous flow systems improve heat dissipation and reduce side reactions (e.g., dimerization) observed in batch processes .
Tables
Table 1. Key Synthetic Methods and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| SnCl₂-catalyzed synthesis | CH₃CN, 80°C, 12 h | 85–92 | |
| Bromination (NBS) | Acetone, rt, 2 h | 80–92 | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, 105°C | 75–88 |
Table 2. Biological Activity of Analogues
| Derivative | Target/Pathway | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Decernotinib (VX-509) | JAK3 inhibition | 2.5 | |
| ASM-4 (SARS-CoV-2 inhibitor) | Spike-hACE2 interaction | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
